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Compound of Interest

Compound Name:
4-Chloroquinazoline-6-

carbaldehyde

CAS No.: 648449-05-2

Cat. No.: B3029401

Get Quote

Part 1: Executive Technical Profile
The Core Utility
4-Chloroquinazoline-6-carbaldehyde represents a "privileged scaffold" in drug discovery.[1]

Its value lies in its orthogonal reactivity:

C4-Position (Chlorine): A highly electrophilic site primed for Nucleophilic Aromatic

Substitution (

).[1][2] This position typically binds the ATP-binding pocket of kinases (the "hinge region").[1]

C6-Position (Aldehyde): A versatile handle for extending the molecule into the solvent-

exposed region of the protein, allowing for solubility-enhancing groups (e.g.,

morpholine/piperazine tails via reductive amination).[1]
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Property Specification Notes

IUPAC Name
4-Chloroquinazoline-6-

carbaldehyde

CAS Number 648449-05-2

Molecular Formula

Molecular Weight 192.60 g/mol

Appearance Off-white to pale yellow solid
Darkens upon exposure to

moisture/light.[1]

Solubility DMSO, DMF, DCM, THF
Hydrolyzes in water/protic

solvents.[1]

Melting Point ~160–165 °C (Predicted) Decomposes at high temp.[1]

Stability Moisture Sensitive
Critical: C4-Cl hydrolyzes to

4(3H)-quinazolinone.[1]

Part 2: Synthetic Architecture
Synthesis of this compound requires careful orchestration to prevent self-polymerization or

hydrolysis.[1] Below are the two primary validated routes.

Route A: The "Carboxylate Reduction" (Scalable
Standard)
This route is preferred for gram-scale synthesis as it avoids the use of unstable radical

intermediates.[1]

Starting Material: Dimethyl aminoisophthalate.[1]

Cyclization: Condensation with formamidine acetate yields the quinazolinone core.[1]

Chlorination: Conversion of the C4-carbonyl to C4-Cl using

.
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Controlled Reduction: Selective reduction of the C6-ester to the aldehyde using DIBAL-H at

cryogenic temperatures.

Route B: The "Alcohol Oxidation" (Laboratory Scale)
Useful when the 6-hydroxymethyl precursor is available.[1]

Precursor: (4-Chloroquinazolin-6-yl)methanol.[1][3]

Oxidation: Treatment with activated

or Swern conditions to yield the aldehyde without hydrolyzing the chloride.

Synthesis Visualization (DOT)

Figure 1: Validated Synthetic Pathways for 4-Chloroquinazoline-6-carbaldehyde
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Caption: Figure 1 illustrates the standard ester-reduction route (solid lines) and the alternative

alcohol-oxidation route (dashed).[1]

Part 3: Reactivity & Functionalization Protocols
The strategic value of 4-Chloroquinazoline-6-carbaldehyde is its ability to serve as a "hub"

for divergent synthesis.[1]

The "Warhead" (C4-Position)
The C4-chlorine is activated by the electron-deficient pyrimidine ring.[1]

Reaction: Nucleophilic Aromatic Substitution.[1][2]
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Nucleophiles: Anilines (common for kinase inhibitors), phenols, thiols.[1]

Conditions: Isopropanol or acetonitrile, mild base (

or DIPEA), 60–80°C.

Note: The aldehyde group at C6 is electron-withdrawing, further activating the C4 position

toward nucleophilic attack compared to unsubstituted 4-chloroquinazoline.

The Solubilizing Handle (C6-Position)
The aldehyde is typically derivatized after the C4 substitution to avoid side reactions, although

reductive amination can be performed first if the C4-Cl is stable to the reducing agent (e.g.,

).[1]

Reaction: Reductive Amination.

Reagents: Secondary amines (morpholine, N-methylpiperazine),

, DCM/DCE.[1]

Outcome: Formation of benzylic amines, a common motif to improve oral bioavailability (e.g.,

Lapatinib).[1]

Reactivity Logic Map (DOT)
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Figure 2: Divergent Reactivity Logic for Scaffold Utilization
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Caption: Figure 2 depicts the orthogonal functionalization pathways. The C4 SNAr is typically

the first step in inhibitor synthesis.

Part 4: Detailed Experimental Protocol
Protocol: Coupling with Aniline Derivative
This protocol describes the installation of the "hinge binder" at C4.

Materials:

4-Chloroquinazoline-6-carbaldehyde (1.0 eq)

3-Chloro-4-fluoroaniline (1.1 eq) [Example Nucleophile]

Isopropanol (IPA) [Solvent]

Triethylamine (

) [Base]
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Procedure:

Dissolution: In a dry round-bottom flask, dissolve 1.0 mmol of 4-Chloroquinazoline-6-
carbaldehyde in 10 mL of anhydrous IPA.

Addition: Add 1.1 mmol of the aniline followed by 1.5 mmol of

.

Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor by TLC

(System: 50% EtOAc/Hexane).

Observation: The product often precipitates as the reaction proceeds.

Workup: Cool to room temperature. Filter the precipitate.[1]

Purification: Wash the solid cake with cold IPA (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry

under vacuum.

Note: If the product does not precipitate, evaporate solvent and purify via silica flash

chromatography (DCM/MeOH gradient).

Safety Precaution: 4-Chloroquinazoline derivatives are skin sensitizers and lachrymators.[1] All

operations must be performed in a fume hood. The C4-Cl bond is labile; avoid water in the

reaction solvent to prevent hydrolysis to the quinazolinone (inactive).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. mdpi.com [mdpi.com]

3. 4-Chloroquinazoline-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [4-Chloroquinazoline-6-carbaldehyde: Technical Guide &
Application Framework]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029401/docs#4-chloroquinazoline-6-carbaldehyde-
technical-guide-application-framework]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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